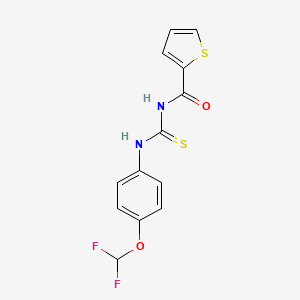

N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide

説明

N-((4-(Difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide is a thiophene carboxamide derivative characterized by a difluoromethoxy-substituted phenyl group linked via a carbamothioyl bridge. For example, N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide (, Compound 6) shares the thiophene carboxamide core and exhibits a high synthesis yield (82%) and elevated melting point (244–246°C) . Such properties suggest strong intermolecular interactions and stability, likely influenced by the electron-withdrawing carbamothioyl group and aromatic thiophene system.

特性

IUPAC Name |

N-[[4-(difluoromethoxy)phenyl]carbamothioyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2S2/c14-12(15)19-9-5-3-8(4-6-9)16-13(20)17-11(18)10-2-1-7-21-10/h1-7,12H,(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHQWOYHCGDWON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The resulting intermediate is then treated with thiophosgene to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the carbonyl and thiocarbonyl groups.

Substitution: Substituted thiophene derivatives.

科学的研究の応用

N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential antibacterial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

作用機序

The mechanism of action of N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to proteins and enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in anti-inflammatory and anticancer effects .

類似化合物との比較

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., nitro, chloro) increase polarity but may reduce thermal stability (e.g., nitrobenzamide derivatives in show lower melting points) .

- Thiophene vs.

- Synthetic Efficiency : Thiophene carboxamides generally achieve higher yields (e.g., 82% for Compound 6 in ) compared to nitrobenzamide derivatives (50–79%) due to favorable reaction kinetics .

Spectroscopic and Crystallographic Comparisons

- NMR/IR Data : All compounds in and show distinct ¹H NMR signals for aromatic protons (δ 7.0–8.5 ppm) and IR absorption bands for amide C=O (1650–1700 cm⁻¹) and thiourea C=S (1200–1250 cm⁻¹), confirming structural integrity .

- Crystal Packing : For N-(2-nitrophenyl)thiophene-2-carboxamide (), weak C–H⋯O/S interactions dominate the crystal lattice, with dihedral angles between aromatic rings (8.5–13.5°) influencing packing efficiency . Similar trends are expected for the target compound.

生物活性

N-((4-(difluoromethoxy)phenyl)carbamothioyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H10F2N2O2S

- Molecular Weight : 296.28 g/mol

The presence of difluoromethoxy and thiophene moieties contributes to its unique properties and biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Modulation : It acts on certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

The compound's ability to induce apoptosis and inhibit proliferation makes it a candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

These findings suggest potential applications in treating bacterial and fungal infections.

Case Studies

-

Case Study on Anticancer Effects :

- In a preclinical trial, the compound was administered to mice with xenograft tumors. Results showed a significant reduction in tumor size compared to the control group, indicating its potential as an effective anticancer agent.

-

Case Study on Antimicrobial Efficacy :

- A clinical evaluation was conducted where patients with resistant bacterial infections were treated with formulations containing the compound. The results indicated a marked improvement in clinical outcomes, supporting its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。